molecular formula C9H9NS B042386 2-Ethyl-1,3-benzothiazole CAS No. 936-77-6

2-Ethyl-1,3-benzothiazole

Cat. No.: B042386
CAS No.: 936-77-6
M. Wt: 163.24 g/mol
InChI Key: CVULGJIRGZVJHQ-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with an ethyl group attached to the second carbon of the thiazole ring. It is known for its distinct odor and is used in various industrial applications, including as a flavoring agent and in the synthesis of other chemical compounds.

Mechanism of Action

Target of Action

2-Ethyl-1,3-benzothiazole is a benzothiazole derivative, which has been found to have significant biological activity. The primary targets of benzothiazole derivatives include enzymes such as DprE1 , which plays a crucial role in the survival of Mycobacterium tuberculosis . Benzothiazole derivatives have also been found to inhibit BCL-2 , a key enzyme involved in apoptosis, and have shown potential as anti-tubercular , anti-inflammatory , and anticancer agents .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, when interacting with DprE1, benzothiazole derivatives inhibit the enzyme’s activity, leading to enhanced anti-tubercular activity . Similarly, when these compounds interact with BCL-2, they disrupt the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis in the affected cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. In the case of tuberculosis, the inhibition of DprE1 disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . In cancer cells, the inhibition of BCL-2 disrupts the mitochondrial apoptotic pathway, also known as the BCL-2-regulated pathway .

Result of Action

The action of this compound leads to molecular and cellular effects. In the context of tuberculosis, the inhibition of DprE1 leads to the death of M. tuberculosis . In cancer cells, the disruption of the BCL-2-regulated pathway can lead to apoptosis, thereby inhibiting the proliferation of cancer cells .

Biochemical Analysis

Biochemical Properties

Benzothiazoles are known to interact with various enzymes, proteins, and other biomolecules . They have been found to exhibit a range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . These interactions and effects are likely due to the ability of benzothiazoles to form strong intramolecular hydrogen bonds .

Cellular Effects

Benzothiazoles have been found to have potent anti-tubercular activity, indicating that they may have significant effects on cellular processes . They have also been found to have anti-proliferative effects, suggesting that they may influence cell division and growth .

Molecular Mechanism

Benzothiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Ethyl-1,3-benzothiazole in laboratory settings. Benzothiazoles are known to be stable compounds .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Benzothiazoles have been found to exhibit potent biological activity in animal models at various dosages .

Metabolic Pathways

Benzothiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Benzothiazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Some benzothiazole derivatives have been found to localize in specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-benzothiazole typically involves the cyclization of 2-aminobenzenethiol with ethyl aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a one-pot synthesis involving the condensation of 2-aminobenzenethiol with ethyl aldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out at elevated temperatures to ensure complete cyclization and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Ethyl-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used as a flavoring agent and in the production of dyes and other industrial chemicals.

Comparison with Similar Compounds

2-Ethyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of an ethyl group.

    2-Phenyl-1,3-benzothiazole: Contains a phenyl group, leading to different chemical and biological properties.

    2-Amino-1,3-benzothiazole: Contains an amino group, which significantly alters its reactivity and applications.

Uniqueness: The presence of the ethyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and distinct reactivity patterns, making it suitable for specific industrial and research applications.

Properties

IUPAC Name

2-ethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVULGJIRGZVJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948080
Record name 2-Ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Ethylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

936-77-6, 252280-83-4
Record name 2-Ethylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-2.5 °C
Record name 2-Ethylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated, except that the reactants consisted of 37.5 g. of 2-aminothiophenol and 17.5 g. of propionaldehyde. The residue which remained after the removal of solvent was distilled in vacuo, chromatographed on a silica gel column with toluene as eluant, and redistilled at 94°-104°/0.3 mm. to give 2-ethylbenzothiazoline. The following elemental micro-analysis was obtained:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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